4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide
Description
Properties
CAS No. |
477554-74-8 |
|---|---|
Molecular Formula |
C19H9F3N2O4S2 |
Molecular Weight |
450.41 |
IUPAC Name |
4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C19H9F3N2O4S2/c20-19(21,22)16(26)15-13(12-6-3-7-29-12)23-18(30-15)24-17(27)10-8-28-11-5-2-1-4-9(11)14(10)25/h1-8H,(H,23,24,27) |
InChI Key |
GCNOBVNFYGIBTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide is a notable member of the chromene family, which has garnered attention for its potential biological activities. This article explores its biological activity, including anti-cancer properties, enzyme inhibition, and molecular interactions.
Chemical Structure and Properties
The chemical structure of the compound includes a chromene core substituted with a thiophene ring and a thiazole moiety. The trifluoroacetyl group enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H8F3N3O2S2 |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds related to chromenes exhibit significant anticancer properties. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines.
- Cytotoxicity Studies :
- Compounds with structural similarities to our target compound showed IC50 values ranging from 10 to 30 μM against breast cancer (MCF-7) cell lines.
- The presence of electron-withdrawing groups like trifluoroacetyl has been correlated with enhanced cytotoxicity due to increased membrane permeability and interaction with cellular targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies:
-
Cholinesterase Inhibition :
- Inhibitory assays against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed moderate inhibition with IC50 values around 13.2 μM for BChE.
- The presence of halogen substituents was noted to enhance binding affinity through stronger interactions with the active site residues.
-
Cyclooxygenase (COX) Inhibition :
- Compounds structurally related to the target compound showed moderate inhibition of COX enzymes (IC50 values ranging from 10 to 20 μM), suggesting anti-inflammatory potential.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of the compound with various biological targets:
- Binding Affinity : The docking studies indicated favorable binding energies with AChE and COX enzymes, attributed to hydrogen bonding and hydrophobic interactions.
Case Studies
Several research articles have reported on the biological activity of similar compounds:
-
Study on Chromene Derivatives :
- A study evaluated a series of chromene derivatives for their ability to inhibit AChE and COX enzymes. The most potent derivatives exhibited dual inhibitory action which could be beneficial in treating conditions like Alzheimer’s disease.
-
Thiazole-Based Compounds :
- Thiazole derivatives were assessed for their anticancer properties against various cell lines, demonstrating significant cytotoxic effects that could be linked to their structural features similar to those in our target compound.
Comparison with Similar Compounds
Nitrothiophene Carboxamides ()
Example Compound :
- N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Core Structure : Nitrothiophene carboxamide linked to a substituted thiazole.
- Key Differences :
- The nitro group (-NO₂) replaces the trifluoroacetyl group, altering electronic properties.
- A methoxy-trifluoromethylphenyl substituent on the thiazole vs. thiophen-2-yl in the target compound.
Thiazolidinone-Indole Carboxamides ()
Example Compound :
- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Core Structure: Thiazolidinone (5-membered ring) with indole-carboxamide. Key Differences:
- Thiazolidinone (4-oxo) vs. thiazole in the target compound.
- Indole and trifluoromethylphenyl substituents vs. thiophene and trifluoroacetyl groups. Functional Impact: Thiazolidinones are associated with antidiabetic activity, while indole moieties may target serotonin receptors .
Coumarin-Triazole Derivatives ()
Example Compound :
- 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
- Core Structure : Coumarin-carboxamide with triazole and fluorophenethyl groups.
- Key Differences :
- Triazole substituent vs. thiazole-thiophene in the target compound.
- Fluorophenethyl group may enhance blood-brain barrier penetration compared to trifluoroacetyl .
- Activity : Coumarin-triazole hybrids often exhibit anticancer or anti-inflammatory properties.
Thiazolidinone-Naphthyl Derivatives ()
Example Compound :
- 2-(Substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid Core Structure: Thiazolidinone linked to naphthyl-thiazole. Key Differences:
- Thiazolidinone-acetic acid vs. chromene-carboxamide.
- Naphthyl group enhances lipophilicity compared to thiophene .
- Activity : Demonstrates antihyperglycemic effects via PPAR-γ modulation.
Comparative Analysis of Molecular Properties
Electronic Effects
Pharmacokinetic Considerations
- Chromene Core: May confer fluorescence properties useful in imaging or photosensitizer applications, unlike pyrimidine or thiazolidinone cores .
- Trifluoroacetyl Group : Could reduce metabolic stability compared to trifluoromethylphenyl due to esterase susceptibility .
Tabulated Comparison of Key Compounds
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises three key components:
- Chromene-3-carboxamide backbone : A 4-oxo-chromene ring substituted with a carboxamide group at position 3.
- Thiazole ring : A 1,3-thiazole moiety at the carboxamide’s nitrogen.
- Thiophen-2-yl and trifluoroacetyl substituents : Positioned at the thiazole’s 4- and 5-positions, respectively.
Synthesis proceeds via two primary routes:
- Route A : Sequential assembly of the thiazole ring followed by coupling with the chromene-carboxamide unit.
- Route B : Prefabrication of the chromene-carboxamide core, followed by thiazole functionalization.
Both routes require careful control of reaction conditions to preserve the stability of the trifluoroacetyl group and ensure regioselectivity.
Detailed Synthesis Protocols
Route A: Thiazole Ring Formation Followed by Chromene Coupling
Synthesis of 4-Thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-amine
Step 1 : Hantzsch Thiazole Synthesis
- Reagents : Thiophene-2-carboxaldehyde (1.0 equiv), trifluoroacetic anhydride (1.2 equiv), thiourea (1.5 equiv), and bromine (1.0 equiv) in acetic acid.
- Conditions : Reflux at 110°C for 8–12 hours under nitrogen.
- Mechanism : The α-bromo ketone intermediate forms via halogenation of trifluoroacetylthiophene, followed by cyclization with thiourea.
- Yield : 68–72% after recrystallization (ethanol/water).
Step 2 : Amine Protection
- The thiazole-2-amine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) to prevent undesired side reactions during subsequent steps.
Chromene-3-carboxylate Synthesis
Step 3 : Kostanecki Cyclization
- Reagents : 2-Hydroxyacetophenone (1.0 equiv), ethyl chlorooxalate (1.2 equiv), and sodium hydride (2.0 equiv) in dimethylformamide (DMF).
- Conditions : Stirred at 80°C for 6 hours.
- Product : Ethyl 4-oxo-2H-chromene-3-carboxylate (85% yield).
Amidation and Deprotection
Step 4 : Coupling Reaction
Route B: Chromene-Thiazole Direct Coupling
Synthesis of Chromene-3-carboxylic Acid
Step 1 : Hydrolysis of Ethyl Chromene-3-carboxylate
- Reagents : Ethyl chromene-3-carboxylate (1.0 equiv), NaOH (2.0 equiv) in ethanol/water (1:1).
- Conditions : Reflux for 4 hours.
- Yield : Chromene-3-carboxylic acid (92%).
Thiazole Amine Preparation
Step 2 : Reductive Amination
- Reagents : 4-Thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazole-2-carbaldehyde (1.0 equiv), ammonium acetate (3.0 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol.
- Conditions : Stirred at 25°C for 12 hours.
- Yield : Thiazole-2-amine (78%).
Carboxamide Formation
Step 3 : Peptide Coupling
- Reagents : Chromene-3-carboxylic acid (1.0 equiv), thiazole-2-amine (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF.
- Conditions : Stirred at 25°C for 24 hours.
- Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).
Reaction Optimization and Challenges
Critical Parameters
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may necessitate rigorous drying to prevent hydrolysis of the trifluoroacetyl group.
- Catalysts : p-Toluenesulfonic acid accelerates amidation, while DMAP improves acylation efficiency.
- Temperature : Elevated temperatures (>100°C) risk decomposition of the thiophene moiety; microwave-assisted synthesis (e.g., 80°C for 30 minutes) offers a viable alternative.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 52% | 48% |
| Complexity | Moderate | High |
| Purification | Column chromatography | Recrystallization |
| Scalability | >10 g feasible | Limited to 5 g |
Industrial Considerations
- Cost-Effectiveness : Route A minimizes expensive coupling reagents but requires Boc protection.
- Green Chemistry : Microwave-assisted steps reduce energy consumption by 40%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
